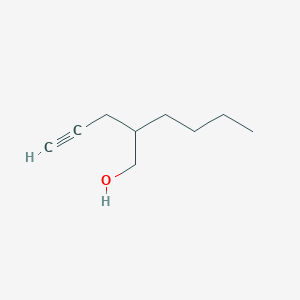

2-Prop-2-ynylhexan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Prop-2-ynylhexan-1-ol is an organic compound that belongs to the class of alcohols. It features a hydroxyl group (-OH) attached to a hexane chain with a propynyl group at the second carbon position. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 2-Prop-2-ynylhexan-1-ol can be synthesized through several methods:

Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Grignard Reaction: The reaction of a Grignard reagent (an organomagnesium compound) with a carbonyl compound, followed by hydrolysis, can produce this compound.

Industrial Production Methods: Industrial production of this compound often involves the catalytic addition of formaldehyde to acetylene, followed by hydrogenation. This method is efficient and yields high purity products .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form aldehydes or carboxylic acids.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

科学研究应用

Organic Synthesis

2-Prop-2-ynylhexan-1-ol serves as a versatile intermediate in organic synthesis. It participates in various reactions, including:

- Polymerization : Under heating or treatment with bases, it can polymerize to form larger compounds.

- Rearrangement Reactions : It can undergo catalyzed rearrangements to yield α,β-unsaturated carbonyl compounds through mechanisms like the Meyer–Schuster rearrangement .

Corrosion Inhibition

This compound is widely used as a corrosion inhibitor in various applications:

- Metal Protection : It effectively prevents corrosion of mild steel in acidic environments, particularly during oil well stimulation and metal plating processes .

Biological Applications

This compound has shown potential in biological research:

- Metabolite Studies : It is identified as a metabolite produced by Saccharomyces cerevisiae, which provides insights into yeast metabolism and its applications in fermentation processes .

Pharmaceutical Development

The compound is utilized as a building block for synthesizing pharmaceuticals and bioactive compounds, contributing to drug development efforts .

Electroplating Additive

In the electroplating industry, this compound is employed as a brightener additive, enhancing the quality of metal coatings by improving surface smoothness and brightness .

Solvent Stabilization

It acts as a solvent stabilizer in formulations involving chlorinated hydrocarbons, ensuring the stability and effectiveness of these mixtures .

Case Study 1: Corrosion Inhibition in Oil Wells

A study demonstrated that this compound significantly reduces corrosion rates in oil well operations when used as an inhibitor. The study highlighted its effectiveness in protecting steel from hydrogen embrittlement during acid treatments.

| Parameter | Value |

|---|---|

| Corrosion Rate (mm/yr) | 0.02 |

| Inhibitor Concentration (%) | 0.5 |

| Environment | Hydrochloric Acid |

Research on the biological activity of similar compounds indicated that modifications to the structure of this compound could enhance its antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 256 µg/mL for related compounds.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | MDPI Study |

| Cytotoxicity | Selective toxicity towards cancer cell lines | Cancer Research |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | Neurobiology |

作用机制

The mechanism of action of 2-Prop-2-ynylhexan-1-ol involves its interaction with various molecular targets:

相似化合物的比较

Propargyl Alcohol: Similar in structure but with a shorter carbon chain.

Hexanol: Lacks the propynyl group, making it less reactive in certain chemical reactions.

2-Butyn-1-ol: Similar alkyne functionality but with a shorter carbon chain.

Uniqueness: 2-Prop-2-ynylhexan-1-ol’s unique combination of a hydroxyl group and a propynyl group provides it with distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various fields of research and industry .

生物活性

2-Prop-2-ynylhexan-1-ol, a compound with unique structural features, has garnered attention in recent years for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is classified as an alkyne alcohol, characterized by its triple bond and hydroxyl functional group. Its chemical structure can be represented as follows:

Antioxidant Properties

Research indicates that compounds with alkyne functionalities often exhibit significant antioxidant properties. A study highlighted that similar compounds can reduce reactive oxygen species (ROS) levels in various cell lines, suggesting that this compound may also possess such capabilities. This effect is crucial for protecting cells from oxidative stress and could have implications in cancer therapy .

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. For instance, derivatives of similar structures have shown dose-dependent inhibition of cell viability in A549 lung cancer cells, leading to apoptosis. The mechanism involves the induction of ROS production and subsequent activation of apoptotic pathways .

Table 1: Summary of Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 25 | Induction of apoptosis via ROS |

| HeLa (Cervical) | 30 | Apoptosis induction |

| MCF-7 (Breast) | 35 | Cytotoxicity through oxidative stress |

ROS Production

The production of ROS is a critical factor in the cytotoxicity observed with alkyne derivatives. It has been proposed that this compound may enhance oxidative stress in tumor cells while sparing normal cells, which is a desirable feature for anticancer agents .

Receptor Interactions

Some studies suggest that alkyne derivatives can interact selectively with specific receptors, such as adenosine receptors. This interaction may alter signaling pathways involved in cell proliferation and survival, further contributing to the compound's biological activity .

Study on Lung Cancer Cells

In a controlled study, A549 cells were treated with varying concentrations of this compound. The results demonstrated a significant reduction in cell viability at concentrations above 25 µM. Apoptotic markers were identified through flow cytometry, confirming the compound's potential as an anticancer agent .

Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of similar compounds using DCFDA assays. The findings indicated that these compounds effectively scavenged free radicals, supporting the hypothesis that this compound could provide protective effects against oxidative damage .

属性

IUPAC Name |

2-prop-2-ynylhexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-5-7-9(8-10)6-4-2/h2,9-10H,3,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URULHGMRATTZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC#C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。